molecular formula C22H14ClF3N4O2S2 B2582620 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391869-75-3

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2582620
CAS No.: 391869-75-3
M. Wt: 522.95
InChI Key: DADHJQPDQBRHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes several functional groups such as an amide, thiadiazole, and a trifluoromethyl group . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties .

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

This compound is related to research focused on the synthesis of heterocyclic compounds that incorporate thiadiazole moieties. These compounds have been found to possess significant antimicrobial activities and can be used in the manufacture of dyes, drugs, cosmetics, emulsifiers, pesticides, and for optical applications due to their surface-active properties and low toxicity to humans and the environment. The versatility in applications is attributed to their high solubility and good biodegradability (Amine et al., 2012).

Dyeing Performance and Antimicrobial Activities

Compounds incorporating the thiadiazole ring have also been synthesized for their potential use in dyeing applications and have been assessed for their performance on nylon fabric. These compounds exhibit a range of colors and have been characterized for their yield, melting points, and spectral properties, highlighting their potential in textile applications (Malik et al., 2018).

Corrosion Inhibition

There is research into quinoxaline derivatives, which, while not the same, are structurally related and indicate the potential of compounds like N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide in corrosion inhibition. These derivatives have shown high efficiency as corrosion inhibitors for mild steel in acidic mediums, which could suggest potential applications for related compounds in protecting metals from corrosion (Saraswat & Yadav, 2020).

Antimicrobial and Anticancer Activities

Compounds with thiadiazole moieties have been explored for their antimicrobial and anticancer activities. Novel triazolothione, thiadiazole, triazole, and oxadiazole-tagged trifluoromethyl group-containing naphthyridine derivatives were synthesized and tested against various cancer cell lines and showed promising anticancer activity at micro molar concentration, indicating the potential therapeutic applications of such compounds (Betala et al., 2020).

Future Directions

Trifluoromethylpyridines and their derivatives are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N4O2S2/c23-16-8-7-15(22(24,25)26)10-17(16)27-18(31)11-33-21-30-29-20(34-21)28-19(32)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADHJQPDQBRHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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